Cas no 210963-95-4 (6-(pyrrolidin-1-yl)pyridine-3-carboxylic acid)

6-(Pyrrolidin-1-yl)pyridine-3-carboxylic acid is a versatile heterocyclic compound featuring both a pyrrolidine and a pyridine moiety, with a carboxylic acid functional group at the 3-position. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of bioactive molecules. The pyrrolidine ring enhances solubility and conformational flexibility, while the pyridine core contributes to stability and binding affinity in target interactions. Its carboxylic acid group allows for further derivatization, enabling the formation of amides, esters, or other functionalized derivatives. This compound is well-suited for applications in medicinal chemistry, including the design of enzyme inhibitors or receptor modulators. High purity and consistent quality ensure reliable performance in research and industrial settings.
6-(pyrrolidin-1-yl)pyridine-3-carboxylic acid structure
210963-95-4 structure
Product Name:6-(pyrrolidin-1-yl)pyridine-3-carboxylic acid
CAS No:210963-95-4
MF:C10H12N2O2
MW:192.214482307434
MDL:MFCD03791234
CID:839411
PubChem ID:738055
Update Time:2025-05-19

6-(pyrrolidin-1-yl)pyridine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 6-Pyrrolidin-1-yl-nicotinic acid
    • 3-Pyridinecarboxylic acid, 6-(1-pyrrolidinyl)-
    • 6-(1-pyrrolidinyl)-3-Pyridinecarboxylic acid
    • 6-(1-Pyrrolidinyl)nicotinic acid
    • 6-(pyrrolidin-1-yl)nicotinic acid
    • 6-(pyrrolidin-1-yl)pyridine-3-carboxylic acid
    • 6-(pyrrolidine-1-yl)nicotinic acid
    • 6-pyrrolidin-1-ylnicotinic acid
    • AC1LELPJ
    • 2-(Pyrrolidin-1-yl)pyridine-5-carboxylic acid
    • MDL: MFCD03791234
    • Inchi: 1S/C10H12N2O2/c13-10(14)8-3-4-9(11-7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,13,14)
    • InChI Key: LURIZRKTAXJRKU-UHFFFAOYSA-N
    • SMILES: OC(C1=CN=C(C=C1)N1CCCC1)=O

Computed Properties

  • Exact Mass: 192.08996
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2

Experimental Properties

  • Density: 1.283±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 259-261°
  • Solubility: Slightly soluble (27 g/l) (25 º C),
  • PSA: 53.43

6-(pyrrolidin-1-yl)pyridine-3-carboxylic acid Security Information

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6-(pyrrolidin-1-yl)pyridine-3-carboxylic acid Suppliers

Amadis Chemical Company Limited
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(CAS:210963-95-4)6-(pyrrolidin-1-yl)pyridine-3-carboxylic acid
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Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:03
Price ($):242.0/419.0/610.0/1282.0
Email:sales@amadischem.com

Additional information on 6-(pyrrolidin-1-yl)pyridine-3-carboxylic acid

Introduction to 6-(pyrrolidin-1-yl)pyridine-3-carboxylic acid (CAS No. 210963-95-4)

6-(pyrrolidin-1-yl)pyridine-3-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 210963-95-4, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic molecule combines a pyridine ring with a pyrrolidine moiety, making it a versatile scaffold for the development of novel bioactive molecules. The unique structural features of this compound have garnered attention from researchers exploring its potential applications in medicinal chemistry and drug discovery.

The< strong>pyrrolidin-1-yl group in the molecular structure contributes to the compound's ability to interact with biological targets in a specific manner. Pyrrolidine derivatives are well-known for their role in modulating various biological pathways, including enzyme inhibition and receptor binding. In contrast, the< strong>pyridine-3-carboxylic acid moiety introduces a carboxylic acid functional group, which can participate in hydrogen bonding and ionic interactions, further enhancing its binding affinity to biological targets. This combination of structural elements makes 6-(pyrrolidin-1-yl)pyridine-3-carboxylic acid a promising candidate for further investigation.

In recent years, there has been a growing interest in the development of small-molecule inhibitors targeting protein-protein interactions (PPIs). These interactions are crucial for numerous cellular processes and are often implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. The unique structural features of 6-(pyrrolidin-1-yl)pyridine-3-carboxylic acid make it an attractive scaffold for designing PPI inhibitors. For instance, studies have shown that pyrrolidine derivatives can effectively disrupt PPIs by occupying critical binding pockets on the target proteins.

The carboxylic acid group in 6-(pyrrolidin-1-yl)pyridine-3-carboxylic acid also provides an opportunity for further functionalization, allowing researchers to tailor the compound's properties for specific applications. This flexibility has led to the exploration of various derivatives as potential drug candidates. For example, modifications at the nitrogen atoms of the pyrrolidine ring can introduce additional hydrogen bonding capabilities, enhancing the compound's binding affinity to biological targets.

A particularly notable area of research involving 6-(pyrrolidin-1-yl)pyridine-3-carboxylic acid is its potential as an anti-inflammatory agent. Inflammation is a complex biological process that plays a key role in various diseases, including arthritis and autoimmune disorders. Recent studies have demonstrated that certain pyrrolidine derivatives can modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The structural features of 6-(pyrrolidin-1-yl)pyridine-3-carboxylic acid, particularly the presence of both pyridine and pyrrolidine moieties, make it a promising candidate for developing novel anti-inflammatory drugs.

In addition to its anti-inflammatory properties, 6-(pyrrolidin-1-yl)< strong/pyridine carboxylic acid strong has shown potential in other therapeutic areas. For instance, preliminary studies have suggested that this compound may exhibit antitumor activity by inhibiting key signaling pathways involved in cancer cell proliferation and survival. The ability of pyrrolidine derivatives to disrupt PPIs has been particularly highlighted as a mechanism by which these compounds can induce apoptosis in cancer cells.

The synthesis of 6-(< strong >pyrrollidine -1 -yl strong >)< strong > pyridine -3 -carboxylic acid strong > also presents an interesting challenge for synthetic chemists. The compound's structure requires careful consideration of reaction conditions and reagent selection to ensure high yield and purity. Various synthetic routes have been explored, including multi-step cascades that involve cyclization and functional group transformations. These synthetic strategies not only provide insights into the compound's structural framework but also contribute to the development of more efficient synthetic methodologies for related molecules.

The pharmacokinetic properties of 6-(< strong > pyryllo strong >)-1 -yl) strong >)-carb oxyli strong >c arb oxyli c aci d strong > are also important considerations for its potential therapeutic applications. Studies have investigated its solubility, stability, and metabolic pathways to better understand how it behaves within biological systems. These studies have provided valuable insights into optimizing dosages and delivery methods for maximum efficacy while minimizing side effects.

In conclusion, 6-(< strong > pyryllo strong >)-1 -yl) strong >)-carb oxyli strong >c arb oxyli c aci d strong >(CAS No. 210963954) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive scaffold for developing novel bioactive molecules targeting various diseases. Ongoing research continues to explore its applications in anti-inflammatory therapy as well as other therapeutic areas such as oncology.

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Amadis Chemical Company Limited
(CAS:210963-95-4)6-(pyrrolidin-1-yl)pyridine-3-carboxylic acid
A4576
Purity:99%/99%/99%/99%
Quantity:1g/5g/10g/25g
Price ($):242.0/419.0/610.0/1282.0
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